REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([OH:11])=[C:4]([CH3:10])[C:5]([CH3:9])=[C:6]([CH:8]=1)[OH:7].[CH:12]([C:14]([CH3:16])=[O:15])=[CH2:13].[CH3:17]O>>[OH:11][C:3]1[C:2]([CH3:1])=[C:8]2[C:6](=[C:5]([CH3:9])[C:4]=1[CH3:10])[O:7][C:14]([O:15][CH3:17])([CH3:16])[CH2:12][CH2:13]2
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C(=C(O)C1)C)C)O
|
Name
|
|
Quantity
|
4 mol
|
Type
|
reactant
|
Smiles
|
C(=C)C(=O)C
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of trimethyl orthoformate was degassed
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath to 3 degrees centigrade
|
Type
|
ADDITION
|
Details
|
To the flask was added 5.0 ml
|
Type
|
TEMPERATURE
|
Details
|
without cooling for 44 hours
|
Duration
|
44 h
|
Type
|
EXTRACTION
|
Details
|
by extracting with diethyl ether
|
Type
|
WASH
|
Details
|
washing with water, and saturated aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed on a rotary evaporator at 30° to 50°C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=C2CCC(OC2=C(C1C)C)(C)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |